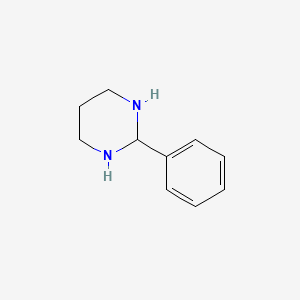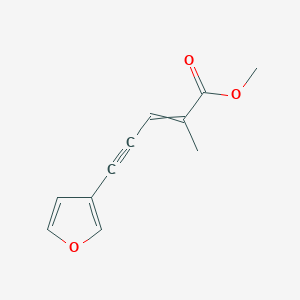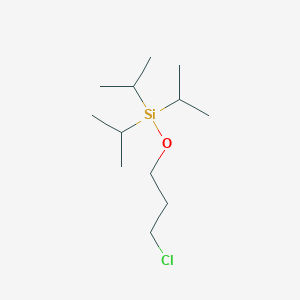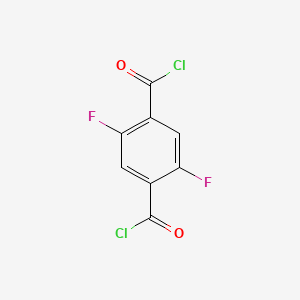
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is an organic compound with the molecular formula C11H11NO4 It is a derivative of acrylic acid and features a nitrophenyl group, which is known for its electron-withdrawing properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction mixture is usually refluxed in ethanol or another suitable solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Nitrophenyl)-3-oxoacrylic acid ethyl ester.
Reduction: 2-(4-Aminophenyl)-3-hydroxyacrylic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 3-nitroacrylate: Similar structure but lacks the hydroxyl group.
4-Nitrophenylacetic acid: Contains a nitrophenyl group but has a different core structure.
Ethyl 4-nitrobenzoate: Similar ester functionality but different overall structure.
Uniqueness
2-(4-Nitrophenyl)-3-hydroxyacrylic acid ethyl ester is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
ethyl 3-hydroxy-2-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(14)10(7-13)8-3-5-9(6-4-8)12(15)16/h3-7,13H,2H2,1H3 |
InChIキー |
GALYJHRCWPADQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CO)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)

![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
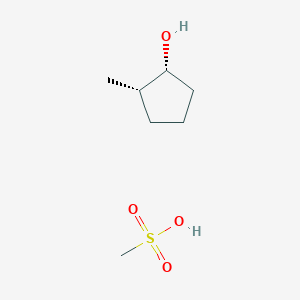
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
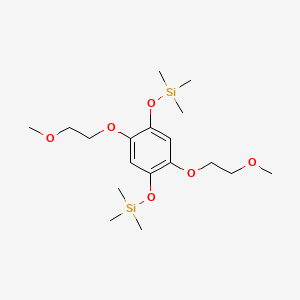
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
